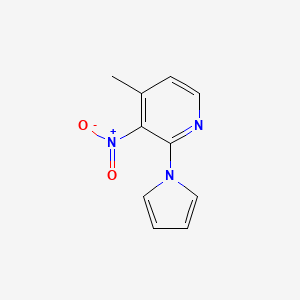

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine

Vue d'ensemble

Description

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and pyrrole groups in its structure makes it a versatile molecule for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine typically involves the nitration of 4-methyl-2-(1H-pyrrol-1-yl)pyridine. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine derivatives. The process includes nitration, purification, and crystallization steps to obtain the desired product with high purity. Advanced techniques such as continuous flow reactors may be employed to enhance the efficiency and safety of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as m-chloroperbenzoic acid.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: m-Chloroperbenzoic acid, acetic acid.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed:

Reduction: 4-Methyl-3-amino-2-(1H-pyrrol-1-yl)pyridine.

Oxidation: this compound N-oxide.

Substitution: Various halogenated derivatives depending on the substituent introduced.

Applications De Recherche Scientifique

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes.

Mécanisme D'action

The mechanism of action of 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The pyrrole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to target proteins and enzymes.

Comparaison Avec Des Composés Similaires

3-(1-Methyl-1H-pyrrol-2-yl)pyridine: Similar structure but lacks the nitro group, resulting in different chemical reactivity and biological activity.

4-Methyl-2-(1H-pyrrol-1-yl)pyridine: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness: 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is unique due to the presence of both nitro and pyrrole groups, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the pyrrole ring contributes to its potential as a bioactive molecule.

Activité Biologique

4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparative studies with similar compounds, drawing from various research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with both a methyl and a nitro group, as well as a pyrrole moiety. The presence of these functional groups contributes to its unique reactivity and biological activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, while the pyrrole ring enhances binding affinity to target proteins through hydrogen bonding and π-π interactions.

The biological activity of this compound primarily arises from its interaction with specific biomolecules. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit various enzymes, impacting metabolic pathways.

- Reactivity with Cellular Components : The nitro group can be reduced to reactive species that may modify proteins or nucleic acids.

- Binding Affinity : The structural features allow for effective binding to target proteins, influencing their function.

Anticancer Properties

The compound's ability to inhibit fibroblast growth factor receptors (FGFRs) has been highlighted in studies involving related pyrrole derivatives. Compounds targeting FGFRs have shown promise in cancer therapy, with some exhibiting IC50 values in the nanomolar range against various cancer cell lines . Given the structural similarities, this compound may also possess anticancer properties worth exploring.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(1-Methyl-1H-pyrrol-2-yl)pyridine | Lacks nitro group | Different reactivity; lower biological activity |

| 4-Methyl-2-(1H-pyrrol-1-yl)pyridine | Lacks nitro group | Reduced reactivity; potential lesser bioactivity |

| 4-Methyl-3-nitropyridine | Similar nitro group | Demonstrated antimicrobial properties |

The presence of both nitro and pyrrole groups in this compound distinguishes it from these analogs, potentially enhancing its biological profile .

Case Studies and Research Findings

Several studies have investigated the biological activities of pyrrole derivatives:

- Antibacterial Activity : A study found that certain pyrrole derivatives exhibited significant antibacterial effects against Staphylococcus aureus, suggesting that modifications in the structure can enhance activity .

- Anticancer Activity : Research on related compounds targeting FGFRs demonstrated significant inhibition of cancer cell proliferation and induction of apoptosis . These findings imply that this compound could be further evaluated for similar effects.

- Pharmacological Potential : The broad spectrum of pharmacological properties observed in pyrrole-based compounds indicates that further exploration of this compound could yield valuable insights into its therapeutic applications .

Propriétés

IUPAC Name |

4-methyl-3-nitro-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-8-4-5-11-10(9(8)13(14)15)12-6-2-3-7-12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSJDEUJISIOWPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N2C=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557603 | |

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120494-05-5 | |

| Record name | 4-Methyl-3-nitro-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.